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Compound of Interest

Compound Name: 3,6-Difluoropyrazine-2-carbonitrile

Cat. No.: B1358748 Get Quote

CAS Number: 356783-28-3

This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-
carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent

Favipiravir. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical properties, synthesis, and role in

antiviral therapy.

Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 3,6-Difluoropyrazine-2-
carbonitrile.
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Property Value Reference

Molecular Formula C₅HF₂N₃ [1]

Molecular Weight 141.08 g/mol [1]

Appearance White to pale yellow solid [2]

Melting Point 56-57 °C [2]

Boiling Point 206.5 ± 35.0 °C at 760 Torr [1]

Density 1.47 ± 0.1 g/cm³ [1]

Solubility Soluble in DMF and DMSO [2][3]

¹H NMR δ (ppm)

Data not explicitly available in

searched literature.

¹³C NMR δ (ppm)

Data not explicitly available in

searched literature.

IR (cm⁻¹)

Characteristic peaks expected

for C≡N (nitrile) and C-F

bonds.

Specific data not available in

searched literature.

Mass Spectrum m/z

Molecular ion peak expected

at [M]+ ≈ 141.01.

Fragmentation pattern not

detailed in searched literature.
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3,6-Difluoropyrazine-2-carbonitrile is primarily synthesized from 3,6-Dichloropyrazine-2-

carbonitrile via a halogen exchange (HALEX) reaction. It is a crucial precursor for the synthesis

of Favipiravir.

Experimental Protocol 1: Synthesis of 3,6-
Difluoropyrazine-2-carbonitrile
This protocol is based on the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

Materials:

3,6-Dichloropyrazine-2-carbonitrile

Potassium Fluoride (KF), dried

Tetrabutylammonium Bromide (TBAB) or other phase transfer catalyst

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

Ethyl Acetate

Saturated brine solution

Anhydrous Sodium Sulfate

Round-bottom flask with a magnetic stirrer and reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent), dried

potassium fluoride (3 equivalents), and a catalytic amount of tetrabutylammonium bromide.

[2]
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Add anhydrous dimethyl sulfoxide to the flask.[2]

Heat the reaction mixture to 55-60°C and stir for approximately 3-12 hours, monitoring the

reaction progress by TLC or LC-MS.[2][3]

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

[2][3]

Extract the aqueous layer three times with ethyl acetate.[2][3]

Combine the organic layers and wash twice with a saturated brine solution.[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator to obtain the crude 3,6-Difluoropyrazine-2-carbonitrile
as a solid.[2][3]

The crude product can be further purified by recrystallization or column chromatography if

necessary.

Experimental Protocol 2: Synthesis of Favipiravir from
3,6-Difluoropyrazine-2-carbonitrile
This protocol outlines the conversion of 3,6-Difluoropyrazine-2-carbonitrile to Favipiravir

through hydroxylation and subsequent hydrolysis of the nitrile group.

Materials:

3,6-Difluoropyrazine-2-carbonitrile

Sodium Hydroxide (NaOH)

Hydrogen Peroxide (H₂O₂)

Hydrochloric Acid (HCl)

Water

Round-bottom flask with a magnetic stirrer
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Ice bath

pH meter or pH paper

Procedure:

Dissolve 3,6-Difluoropyrazine-2-carbonitrile in an appropriate solvent such as aqueous

sodium hydroxide.

The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a

hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. A detailed procedure

involves treating the difluoro intermediate with a base to yield a salt of 6-fluoro-3-

hydroxypyrazine-2-carbonitrile.[4]

This intermediate is then subjected to hydrolysis, for example, using hydrogen peroxide in a

basic solution, to convert the nitrile to the amide.[4]

Finally, acidification with an acid like HCl precipitates the final product, Favipiravir.[4]

Role in Drug Development and Signaling Pathways
3,6-Difluoropyrazine-2-carbonitrile is a pivotal intermediate in the production of Favipiravir, a

broad-spectrum antiviral drug effective against various RNA viruses, including influenza and

SARS-CoV-2.[4][5] Favipiravir is a prodrug that, once inside host cells, is converted to its active

form, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][6]

The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-

dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[5]

[6] By mimicking purine nucleosides, Favipiravir-RTP is incorporated into the growing viral RNA

strand, leading to either chain termination or lethal mutagenesis, which results in non-viable

viral progeny.[4] This mechanism is distinct from many other antiviral agents that target viral

entry or release.[4]
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Synthesis Pathway of Favipiravir

3,6-Dichloropyrazine-2-carbonitrile

3,6-Difluoropyrazine-2-carbonitrile

Fluorination (KF, PTC)

6-Fluoro-3-hydroxypyrazine-2-carbonitrile intermediate

Selective Hydrolysis

Favipiravir

Nitrile Hydrolysis

Click to download full resolution via product page

Caption: Synthetic route to Favipiravir via 3,6-Difluoropyrazine-2-carbonitrile.
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Mechanism of Action of Favipiravir
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Caption: Inhibition of viral RNA replication by the active form of Favipiravir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Difluoropyrazine-2-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358748#3-6-difluoropyrazine-2-carbonitrile-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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